molecular formula C18H14N2O3 B5801187 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone CAS No. 5928-87-0

2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone

Cat. No. B5801187
CAS RN: 5928-87-0
M. Wt: 306.3 g/mol
InChI Key: KETOHIGKDROJRA-UHFFFAOYSA-N
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Description

2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, also known as NANT or N-[(1-naphthyl)amino]-1-(4-nitrophenyl)ethanone, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to act as a reactive oxygen species scavenger and a nucleophile. It has been shown to react with electrophilic compounds, such as quinones, and inhibit their ability to form reactive oxygen species.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been shown to have antioxidant properties and has been studied for its potential to protect against oxidative stress-induced cell damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone in laboratory experiments include its high yield of synthesis, its fluorescent properties, and its potential as an anticancer agent. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, including its potential as an antioxidant and anti-inflammatory agent, its use as a fluorescent probe for the detection of other biomolecules, and its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
In conclusion, 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis has been achieved using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been achieved using different methods, including the reaction of 1-naphthylamine and 4-nitroacetophenone in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone.

Scientific Research Applications

2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the determination of the enantiomeric excess of chiral alcohols. Additionally, 2-(1-naphthylamino)-1-(4-nitrophenyl)ethanone has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(naphthalen-1-ylamino)-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-18(14-8-10-15(11-9-14)20(22)23)12-19-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETOHIGKDROJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974713
Record name 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthylamino)-1-(4-nitrophenyl)ethanone

CAS RN

5928-87-0
Record name 2-[(Naphthalen-1-yl)amino]-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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